Cas no 428868-52-4 (Fmoc-nα-methyl-o-benzyl-l-tyrosine)

Fmoc-nα-methyl-o-benzyl-l-tyrosine 化学的及び物理的性質
名前と識別子
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- Fmoc-nalpha-methyl-o-benzyl-l-tyrosine
- CTK2G6232
- AGN-PC-00M1GN
- 1-carbomethoxy-3-ethyl-1,2,5,6-tetrahydropyridine
- N-(carbonyl-9H-fluoren-9-ylmethoxy)-N-methyl-L-tyrosine-O-benzyl ether
- N-(carbomethoxy)-3-ethyl-1,2,5,6-tetrahydropyridine
- 3-ethyl-1-methoxycarbonyl-1,2,5,6-tetrahydropyridine
- 3-ethyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid methyl ester
- N-carbomethoxy-3-ethyl-1,2,5,6-tetrahydropyridine
- 1(2H)-Pyridinecarboxylic acid, 3-ethyl-5,6-dihydro-, methyl ester
- N-(9H-fluoren-9-ylmethoxycarbonyl)-N-methyl-L-tyrosine-O-benzyl ether
- methyl 5-ethyl-3,6-dihydro-1(2H)-pyridinecarboxylate
- FMOC-N-METHYL-O-BENZYL-L-TYROSINE
- FMOC-N-ME-TYR(BZL)-OH
- Fmoc-nα-methyl-o-benzyl-l-tyrosine
-
- MDL: MFCD00270746
- インチ: InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1
- InChIKey: PWRIYHZWFNFNDD-PMERELPUSA-N
- ほほえんだ: CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C53
計算された属性
- せいみつぶんしりょう: 507.20467
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 11
じっけんとくせい
- 密度みつど: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 76.07
Fmoc-nα-methyl-o-benzyl-l-tyrosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB313062-250 mg |
Fmoc-nalpha-methyl-o-benzyl-L-tyrosine; 95% |
428868-52-4 | 250MG |
€176.30 | 2022-06-11 | ||
eNovation Chemicals LLC | Y1265032-250mg |
FMOC-METYR(BZL)-OH |
428868-52-4 | 98% (HPLC) | 250mg |
$265 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265032-1g |
FMOC-METYR(BZL)-OH |
428868-52-4 | 98% (HPLC) | 1g |
$455 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915492-250mg |
Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine |
428868-52-4 | 95% | 250mg |
¥936.00 | 2022-01-14 | |
TRC | F625053-100mg |
Fmoc-nα-methyl-o-benzyl-l-tyrosine |
428868-52-4 | 100mg |
$150.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-327830-1 g |
Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine, |
428868-52-4 | 1g |
¥2,369.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-327830A-5g |
Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine, |
428868-52-4 | 5g |
¥9401.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184504-1g |
Fmoc-nα-methyl-o-benzyl-l-tyrosine |
428868-52-4 | 95% | 1g |
¥1755.90 | 2023-09-02 | |
A2B Chem LLC | AF58346-250mg |
Fmoc-nalpha-methyl-o-benzyl-l-tyrosine |
428868-52-4 | ≥ 98% (HPLC) | 250mg |
$122.00 | 2024-04-20 | |
A2B Chem LLC | AF58346-1g |
Fmoc-nalpha-methyl-o-benzyl-l-tyrosine |
428868-52-4 | ≥ 98% (HPLC) | 1g |
$239.00 | 2024-04-20 |
Fmoc-nα-methyl-o-benzyl-l-tyrosine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Fmoc-nα-methyl-o-benzyl-l-tyrosineに関する追加情報
Comprehensive Overview of Fmoc-Nα-methyl-O-benzyl-L-tyrosine (CAS No. 428868-52-4): Properties, Applications, and Industry Insights
In the rapidly evolving field of peptide synthesis and pharmaceutical research, Fmoc-Nα-methyl-O-benzyl-L-tyrosine (CAS No. 428868-52-4) has emerged as a critical building block for advanced drug development. This Nα-methylated tyrosine derivative, protected with Fmoc (9-fluorenylmethoxycarbonyl) and O-benzyl groups, is widely utilized in solid-phase peptide synthesis (SPPS) due to its unique structural features and compatibility with modern peptide coupling reagents. Researchers and manufacturers increasingly seek this compound for its role in creating peptide therapeutics, protein engineering, and bioconjugation applications.
The molecular structure of Fmoc-Nα-methyl-O-benzyl-L-tyrosine incorporates three key protective elements: the Fmoc group safeguards the α-amino group, the Nα-methylation enhances metabolic stability of resulting peptides, and the O-benzyl moiety protects the phenolic hydroxyl group during synthesis. This combination makes it particularly valuable for constructing modified peptide backbones with improved pharmacokinetic properties—a hot topic in drug discovery circles as researchers develop next-generation GPCR-targeting drugs and peptide-based biologics.
Recent trends in peptide drug development have driven significant interest in CAS No. 428868-52-4. Pharmaceutical companies exploring oral peptide delivery systems frequently employ Nα-methylated amino acids like this derivative to reduce enzymatic degradation—a major challenge addressed in numerous PubMed publications. The compound's compatibility with automated peptide synthesizers and microwave-assisted synthesis techniques further increases its utility in high-throughput screening environments.
From a technical perspective, Fmoc-Nα-methyl-O-benzyl-L-tyrosine demonstrates excellent solubility in common SPPS solvents such as DMF and NMP, while maintaining stability under standard coupling conditions. Its incorporation into peptide sequences requires careful consideration of deprotection protocols, particularly for the acid-labile Fmoc group and hydrogenolysis-sensitive O-benzyl protection. These characteristics make it a subject of frequent discussion in peptide chemistry forums and research publications focusing on orthogonal protection strategies.
The growing demand for precision therapeutics has positioned CAS No. 428868-52-4 as a valuable tool in developing targeted drug delivery systems. Its application extends to creating peptide-drug conjugates (PDCs)—a trending area in oncology research—where the Nα-methyl group helps prolong circulation half-life. Additionally, material scientists utilize this derivative in designing biomimetic materials and peptide-based hydrogels for tissue engineering applications.
Quality control aspects of Fmoc-Nα-methyl-O-benzyl-L-tyrosine warrant special attention, with HPLC and mass spectrometry being essential for verifying purity—particularly important for researchers troubleshooting peptide synthesis failures or optimizing coupling efficiency. The compound's chiral purity (L-configuration) is crucial for maintaining biological activity in final products, making it a frequent search term among scientists validating amino acid derivatives for GMP peptide production.
Environmental and regulatory considerations surrounding CAS No. 428868-52-4 reflect broader industry shifts toward green chemistry in peptide synthesis. Researchers are investigating alternative protective groups and solvent systems to reduce waste generation during SPPS—a topic generating substantial interest in ACS Sustainable Chemistry publications. The compound's stability profile allows for potential recovery and recycling of byproducts, aligning with circular economy principles in pharmaceutical manufacturing.
Looking forward, Fmoc-Nα-methyl-O-benzyl-L-tyrosine is poised to play an expanding role in personalized medicine applications, particularly in developing therapeutic peptides for metabolic disorders and neurological conditions. Its structural features address two major challenges in peptide drug development: proteolytic stability (via Nα-methylation) and controlled release (through selective deprotection). These attributes make it a compound of enduring interest as the pharmaceutical industry advances toward more sophisticated biologic therapies.
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